N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of 5-methylisoxazole with 4-(pyrrolidin-1-yl)phenethylamine in the presence of oxalyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide
- 5-Methylisoxazole derivatives
- Pyrrolidine-based compounds
Uniqueness
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its specific combination of functional groups and structural features. The presence of both the isoxazole and pyrrolidine moieties imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-12-16(21-25-13)20-18(24)17(23)19-9-8-14-4-6-15(7-5-14)22-10-2-3-11-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZFAVOAWFPHRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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